N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, a piperidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps:
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Formation of the Pyridine Intermediate: : The initial step involves the synthesis of 5-chloro-3-fluoropyridine. This can be achieved through halogenation reactions where pyridine is treated with chlorine and fluorine sources under controlled conditions .
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Piperidine Ring Formation: This can be done through nucleophilic substitution reactions where the pyridine intermediate reacts with piperidine under basic conditions .
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Cyclopropanesulfonamide Introduction: : The final step involves the formation of the cyclopropanesulfonamide group. This can be achieved by reacting the piperidine intermediate with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyridine ring .
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Oxidation and Reduction: : The compound can be subjected to oxidation and reduction reactions to modify the functional groups attached to the piperidine and cyclopropanesulfonamide moieties .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups to yield alcohols, ketones, or amines .
Scientific Research Applications
Chemistry
In chemistry, N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The presence of the halogenated pyridine ring allows it to bind to enzymes or receptors, potentially inhibiting their activity. The piperidine and cyclopropanesulfonamide groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-chloro-2-fluoropyridin-3-yl)piperidin-4-yl]cyclopropanesulfonamide
- N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide
Uniqueness
N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to the specific combination of its functional groups. The presence of both chlorine and fluorine atoms on the pyridine ring, along with the piperidine and cyclopropanesulfonamide groups, gives it distinct chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFN3O2S/c14-9-7-12(15)13(16-8-9)18-5-3-10(4-6-18)17-21(19,20)11-1-2-11/h7-8,10-11,17H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNJPWNQMCSZFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=C(C=C(C=N3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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